molecular formula C21H27N3O3 B2509932 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide CAS No. 1448030-93-0

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide

Cat. No.: B2509932
CAS No.: 1448030-93-0
M. Wt: 369.465
InChI Key: JLKCZKNLEXTQGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide is a complex organic compound that features a benzofuran and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran and indazole intermediates, followed by their coupling through an acetamide linkage.

  • Preparation of Benzofuran Intermediate

      Starting Material: 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol.

      Reaction: The benzofuran intermediate is synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative, under acidic or basic conditions.

  • Preparation of Indazole Intermediate

      Starting Material: 1-methyl-4,5,6,7-tetrahydro-1H-indazole.

      Reaction: The indazole intermediate is prepared through a series of reactions, including nitration, reduction, and cyclization.

  • Coupling Reaction

      Reagents: The benzofuran and indazole intermediates are coupled using an acylating agent, such as acetic anhydride, in the presence of a base like triethylamine.

      Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
    • Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction

    • Reduction reactions can target the carbonyl group in the acetamide linkage, converting it to an amine.
    • Reagents: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution

    • The compound can participate in nucleophilic substitution reactions, especially at the benzofuran ring.
    • Reagents: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide has several applications in scientific research:

  • Medicinal Chemistry

    • The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
    • Studies focus on its anti-inflammatory, anti-cancer, and antimicrobial properties.
  • Materials Science

    • The compound’s structural properties make it a candidate for use in organic electronics and photonics.
    • Research explores its potential as a component in organic light-emitting diodes (OLEDs) and solar cells.
  • Biological Research

    • The compound is used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates.

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide involves its interaction with specific molecular targets:

  • Molecular Targets

    • The compound may bind to enzymes or receptors, altering their activity.
    • Potential targets include kinases, proteases, and G-protein coupled receptors (GPCRs).
  • Pathways Involved

    • The

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-21(2)11-14-7-6-10-18(20(14)27-21)26-13-19(25)22-12-16-15-8-4-5-9-17(15)24(3)23-16/h6-7,10H,4-5,8-9,11-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKCZKNLEXTQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=NN(C4=C3CCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.